molecular formula C11H9N3O B2946602 5H-chromeno[4,3-d]pyrimidin-2-amine CAS No. 109466-23-1

5H-chromeno[4,3-d]pyrimidin-2-amine

Cat. No.: B2946602
CAS No.: 109466-23-1
M. Wt: 199.213
InChI Key: AUYGNXXTXGESQL-UHFFFAOYSA-N
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Description

5H-chromeno[4,3-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C11H9N3O.

Chemical Reactions Analysis

Types of Reactions

5H-chromeno[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include phenyl isothiocyanate, aliphatic carboxylic acids, and POCl3. Microwave dielectric heating is often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions include functionalized chromeno-pyrimidine derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

5H-chromeno[4,3-d]pyrimidin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4H-chromeno[2,3-d]pyrimidine
  • 5H-chromeno[2,3-d]pyrimidine
  • 2,4-diphenylpyrimidin-5-yl

Uniqueness

5H-chromeno[4,3-d]pyrimidin-2-amine is unique due to its specific structural configuration, which allows for enhanced biological activity compared to its analogs. The presence of a hydroxy group at the 8-position and hydrophobic groups at the 2,3-positions significantly improves its cytotoxic activity .

Properties

IUPAC Name

5H-chromeno[4,3-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-11-13-5-7-6-15-9-4-2-1-3-8(9)10(7)14-11/h1-5H,6H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYGNXXTXGESQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=CC=CC=C3O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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